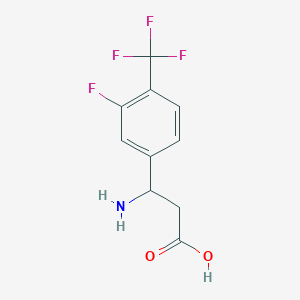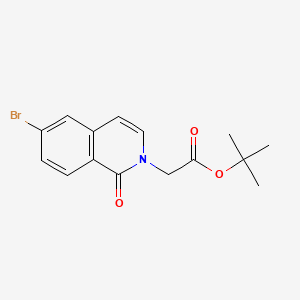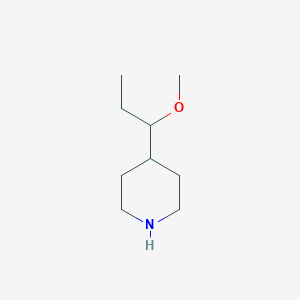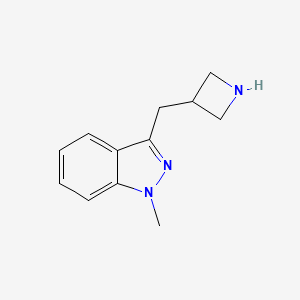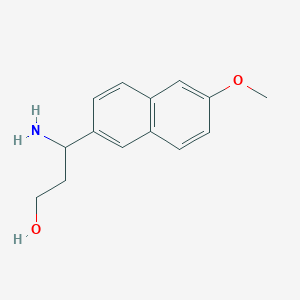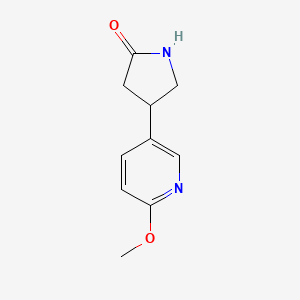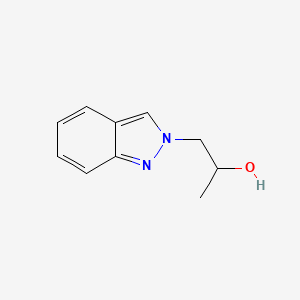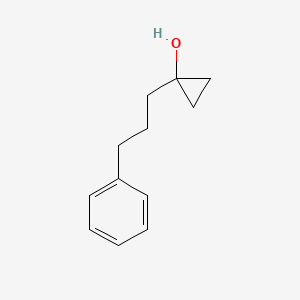
1-(3-Phenylpropyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)cyclopropan-1-ol is an organic compound featuring a cyclopropane ring attached to a phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with cyclopropanol under basic conditions. Another method includes the use of carbenes or carbenoids to form the cyclopropane ring from alkenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Phenylpropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylpropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 1-(3-Phenylpropyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(3-Phenylpropyl)cyclopropan-1-ol can be compared with other cyclopropane-containing compounds:
Cyclopropylmethanol: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Cyclopropylbenzene: Contains a cyclopropane ring attached directly to a benzene ring, differing in its chemical behavior and uses.
Spirocyclopropanes: Feature a cyclopropane ring fused to another ring system, exhibiting unique properties and applications
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-(3-phenylpropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12(9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI-Schlüssel |
CDKYBPMSPLEUDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


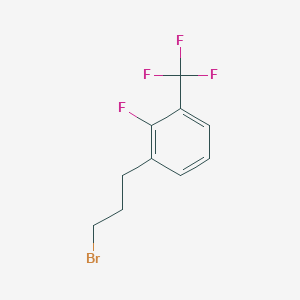

![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
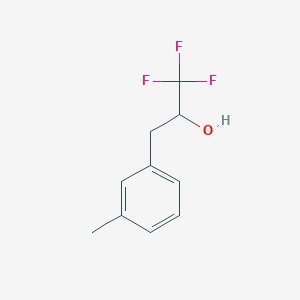
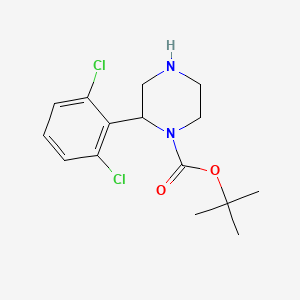
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
